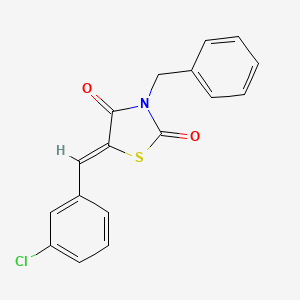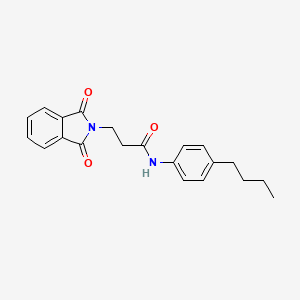![molecular formula C16H13N3O3 B3909033 3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 159212-50-7](/img/structure/B3909033.png)
3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one
説明
3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BAN and is known for its unique properties that make it useful in various research fields.
作用機序
The mechanism of action of BAN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BAN has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. BAN has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
BAN has been shown to have various biochemical and physiological effects. BAN has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the treatment of cancer. BAN has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is essential for the growth and spread of cancer cells, and the inhibition of angiogenesis is a critical mechanism for the treatment of cancer.
実験室実験の利点と制限
One of the significant advantages of BAN is its potent anti-cancer activity. BAN has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of BAN is its limited solubility in water, which can make it challenging to use in some experimental settings.
将来の方向性
There are several future directions for the study of BAN. One of the most promising directions is the development of new anti-cancer drugs based on BAN. BAN has shown potent anti-cancer activity, and the development of new drugs based on BAN could lead to the development of more effective cancer treatments. Another future direction is the study of BAN's potential applications in the treatment of neurodegenerative diseases. BAN has shown promise in preclinical studies, and further research is needed to determine its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that has significant potential in scientific research. BAN has been extensively studied for its potential applications in cancer research and the treatment of neurodegenerative diseases. BAN has shown potent anti-cancer activity and has various biochemical and physiological effects that make it a promising candidate for the development of new anti-cancer drugs. However, further research is needed to determine its full potential and limitations.
科学的研究の応用
BAN has been extensively studied for its potential applications in scientific research. One of the most significant applications of BAN is in the field of cancer research. BAN has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. BAN has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(benzyliminomethyl)-5-nitro-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16-14(10-17-9-11-4-2-1-3-5-11)13-8-12(19(21)22)6-7-15(13)18-16/h1-8,10,18,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCXTJNJIGXXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159212-50-7 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-nitro-3-(((phenylmethyl)amino)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine hydrochloride](/img/structure/B3908963.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908976.png)
![2-[(2,6-dibromo-4-methylphenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3908981.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908984.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(4-fluorophenyl)ethylidene]hydrazonothiocarbamate](/img/structure/B3908999.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(4-fluorophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909023.png)
![methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate](/img/structure/B3909027.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3909034.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909042.png)
![{1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B3909047.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetohydrazide](/img/structure/B3909059.png)
